Cas no 172940-58-8 ((2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid)

(2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid is a boronic acid derivative featuring a methyl(phenyl)aminomethyl substituent at the ortho position of the phenyl ring. This compound is of interest in organic synthesis and pharmaceutical research due to its utility as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures. The presence of the boronic acid group facilitates selective transformations under mild conditions, while the adjacent amino-methyl moiety may enhance solubility and coordination properties. Its structural features make it suitable for applications in catalyst design, medicinal chemistry, and materials science. Proper handling under inert conditions is recommended to preserve reactivity.
(2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid structure
172940-58-8 structure
Product Name:(2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid
CAS No:172940-58-8
MF:C14H16BNO2
MW:241.093343734741
MDL:MFCD03452759
CID:136902
PubChem ID:4197357
Update Time:2025-06-08

(2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • Boronicacid, [2-[(methylphenylamino)methyl]phenyl]- (9CI)
    • [2-[(N-methylanilino)methyl]phenyl]boronic acid
    • 2-(N-Methyl-N-phenylaminomethyl)phenylboronic acid
    • 2-(N-METHYL-N-PHENYLAMINOMETHYL)-PHENYLBORONIC ACID
    • (2-([methyl(phenyl)amino]methyl)phenyl)boronic acid
    • AB15472
    • AC1N5MBR
    • AG-E-22350
    • CTK0H3962
    • FT-0608878
    • I14-38464
    • 2-(N-METHYL-N-PHENYL)AMINOMETHYLBENZENEBORONIC ACID
    • 2-[(Methylphenylamino)methyl]phenylboronic acid
    • (2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid
    • Boronicacid,[2-[(methylphenylamino)methyl]phenyl]-(9ci)
    • (2-((Methyl(phenyl)amino)methyl)phenyl)boronic acid
    • DTXSID40400707
    • AKOS009159286
    • D93302
    • AS-70296
    • starbld0019324
    • 172940-58-8
    • DB-064887
    • MDL: MFCD03452759
    • Inchi: 1S/C14H16BNO2/c1-16(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15(17)18/h2-10,17-18H,11H2,1H3
    • InChI Key: NKQAMYVFGSUOKY-UHFFFAOYSA-N
    • SMILES: OB(C1C=CC=CC=1CN(C)C1C=CC=CC=1)O

Computed Properties

  • Exact Mass: 241.12700
  • Monoisotopic Mass: 241.127
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 43.7

Experimental Properties

  • PSA: 43.70000
  • LogP: 1.00280

(2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

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Additional information on (2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid

Introduction to (2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid (CAS No. 172940-58-8)

(2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid (CAS No. 172940-58-8) is a versatile organic compound that has gained significant attention in the fields of medicinal chemistry and materials science. This compound, also known as MPAM boronic acid, is characterized by its unique boronic acid functionality and its aromatic structure, which makes it an attractive building block for a variety of applications, including drug discovery, catalysis, and polymer synthesis.

The chemical structure of (2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid consists of a phenyl ring substituted with a methyl(phenyl)amino group and a boronic acid moiety. The boronic acid group is particularly noteworthy due to its ability to form stable complexes with various functional groups, such as alcohols, carboxylic acids, and amines. This property has been extensively exploited in the development of new catalysts and in the synthesis of bioactive molecules.

Recent advancements in the field of medicinal chemistry have highlighted the potential of (2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid as a key intermediate in the synthesis of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound in the development of potent inhibitors for specific enzymes involved in cancer progression. The researchers demonstrated that the boronic acid functionality could be effectively utilized to enhance the binding affinity and selectivity of these inhibitors, leading to improved therapeutic outcomes.

In addition to its applications in drug discovery, (2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid has also found utility in materials science. The unique reactivity of boronic acids has been leveraged to create novel polymers with tailored properties. A recent study in Advanced Materials explored the use of this compound as a cross-linking agent in the synthesis of hydrogels for tissue engineering applications. The resulting hydrogels exhibited excellent mechanical properties and biocompatibility, making them promising candidates for regenerative medicine.

The synthetic accessibility of (2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid has further contributed to its widespread adoption in research laboratories. Several efficient synthetic routes have been developed to produce this compound on both small and large scales. One such method involves the palladium-catalyzed coupling reaction between 2-bromobenzonitrile and methyl(phenyl)amine, followed by hydroboration and oxidation steps to introduce the boronic acid functionality. This synthetic strategy not only ensures high yields but also allows for easy functionalization, enabling researchers to explore a wide range of derivatives.

The physical and chemical properties of (2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid have been extensively characterized. It is a white crystalline solid that is soluble in common organic solvents such as methanol, ethanol, and dimethylformamide (DMF). The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation. These properties make it an ideal candidate for various synthetic transformations and applications.

In conclusion, (2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid (CAS No. 172940-58-8) is a highly versatile compound with a wide range of applications in medicinal chemistry, materials science, and catalysis. Its unique chemical structure and reactivity have made it an indispensable tool for researchers working on the development of new drugs, materials, and catalysts. As ongoing research continues to uncover new possibilities for this compound, it is likely that its importance will only continue to grow in the coming years.

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